molecular formula C13H14N6O2 B10989705 N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10989705
M. Wt: 286.29 g/mol
InChI Key: HNOKWQJRAWLAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Methoxyphenoxy)ethyl]-N-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-ylamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a tetraazolo-pyridazinylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenoxy)ethyl]-N-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-ylamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-(2-methoxyphenoxy)ethyl intermediate.

    Cyclization to Form the Tetraazolo-Pyridazine Ring: The intermediate is then subjected to cyclization reactions under specific conditions to form the tetraazolo-pyridazine ring.

    Final Coupling Reaction: The final step involves coupling the tetraazolo-pyridazine intermediate with the methoxyphenoxy intermediate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenoxy)ethyl]-N-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(2-Methoxyphenoxy)ethyl]-N-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenoxy)ethyl]-N-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-Methoxyphenoxy)ethyl)acetamide: Shares the methoxyphenoxy group but differs in the acetamide moiety.

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Contains a similar methoxyphenoxy group but has a different ethanone structure.

Uniqueness

N-[2-(2-Methoxyphenoxy)ethyl]-N-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-ylamine is unique due to its tetraazolo-pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C13H14N6O2/c1-20-10-4-2-3-5-11(10)21-9-8-14-12-6-7-13-15-17-18-19(13)16-12/h2-7H,8-9H2,1H3,(H,14,16)

InChI Key

HNOKWQJRAWLAPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.